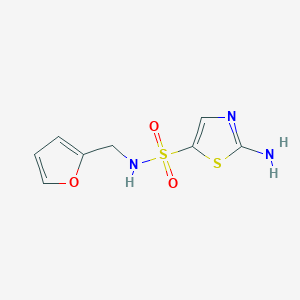![molecular formula C13H19ClN2O B1488653 4-クロロ-2-{[4-(アミノメチル)ピペリジン-1-イル]メチル}フェノール CAS No. 1284458-66-7](/img/structure/B1488653.png)
4-クロロ-2-{[4-(アミノメチル)ピペリジン-1-イル]メチル}フェノール
説明
2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol is a useful research compound. Its molecular formula is C13H19ClN2O and its molecular weight is 254.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん剤としての応用
ピペリジン誘導体は、本化合物を含め、抗がん剤の開発に用いられています。ピペリジン部位の存在は、がん細胞に対する細胞毒性を高める可能性があります。 例えば、N-(ピペリジン-4-イル)ベンズアミド化合物は、環にハロゲン、カルボキシル、ニトロ、またはメチル基が存在する場合、細胞毒性を増加させるという有望な結果を示しています .
抗菌および抗真菌作用
ピペリジン誘導体の構造的特徴は、その抗菌および抗真菌効果に貢献しています。 これらの化合物は、特定の微生物経路を標的にするように設計することができ、これにより有害な細菌や真菌の増殖が阻害されます .
抗ウイルスおよび抗マラリア効果
ピペリジン系化合物は、ウイルスおよびマラリア感染症の治療に潜在的な可能性を示しています。 ウイルスとマラリアの病原体であるマラリア原虫のライフサイクルを妨げる能力により、この分野で貴重な存在となっています .
鎮痛および抗炎症剤としての用途
ピペリジン誘導体の鎮痛および抗炎症作用は、痛みと炎症の治療に適しています。 体の痛み経路と炎症反応を調節して、患者に緩和を提供できます .
降圧剤および循環器系における応用
ピペリジン誘導体は、さまざまな循環器系標的に作用することができ、高血圧やその他の循環器系疾患の管理において潜在的な利点を提供します。 血管平滑筋の緊張と心拍数に影響を与えることで治療効果を達成する可能性があります .
神経疾患の治療
ピペリジン構造を持つ化合物は、アルツハイマー病や精神病などの神経疾患の治療における有用性が研究されています。 血液脳関門を通過し、中枢神経系の受容体と相互作用することができます .
作用機序
- However, we can explore related compounds to gain insights. For instance, the piperidine nucleus often plays a significant role in drug discovery . In this case, the compound’s structure suggests that it may interact with receptors or enzymes involved in cellular processes.
Target of Action
Mode of Action
生化学分析
Biochemical Properties
2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclin-dependent kinase 2, which is crucial for cell cycle regulation . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their functions. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research.
Cellular Effects
The effects of 2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, this compound can modulate cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, its interaction with cyclin-dependent kinase 2 results in the inhibition of this enzyme, which in turn affects cell cycle progression . Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of 2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol vary with different dosages. Low doses of the compound have been found to have minimal adverse effects, while higher doses can lead to toxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Additionally, high doses of the compound can cause adverse effects such as organ toxicity and metabolic disturbances.
Metabolic Pathways
2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of many compounds . The compound’s interaction with these enzymes can affect metabolic flux and alter the levels of various metabolites within the cell. Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of 2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be actively transported into certain cell types or tissues, leading to higher local concentrations and enhanced biological effects.
Subcellular Localization
The subcellular localization of 2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biological activity. For example, localization to the nucleus may enhance its ability to modulate gene expression.
特性
IUPAC Name |
2-[[4-(aminomethyl)piperidin-1-yl]methyl]-4-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c14-12-1-2-13(17)11(7-12)9-16-5-3-10(8-15)4-6-16/h1-2,7,10,17H,3-6,8-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVMLEDSTVTOND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=C(C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Benzyl-5-(6-(furan-2-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1488574.png)
![(1-cyclopentyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1488577.png)
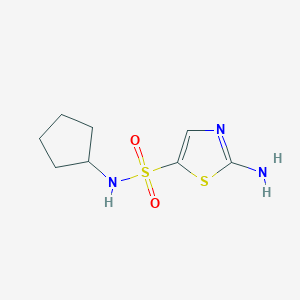
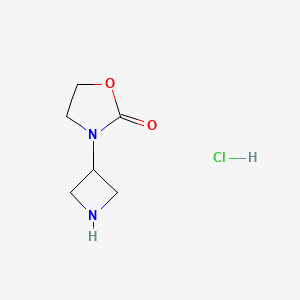


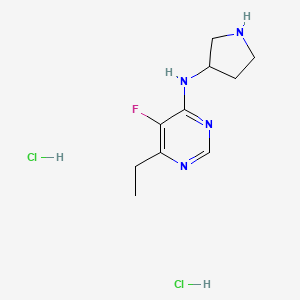
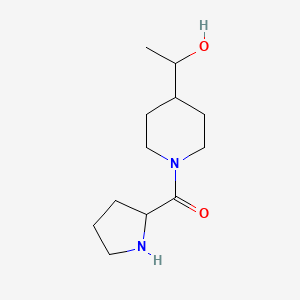
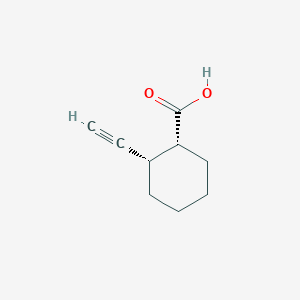
![2-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-5-benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1488590.png)
![Tert-butyl 4-(thiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate](/img/structure/B1488591.png)

